molecular formula C8H16O B13649007 Rhynchophorol.

Rhynchophorol.

Cat. No.: B13649007
M. Wt: 128.21 g/mol
InChI Key: RQAFKZOPSRTJDU-SNAWJCMRSA-N
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Description

It is primarily recognized as an aggregation pheromone released by the male Rhynchophorus palmarum beetle, which is a significant pest affecting crops such as coconut, oil palm, and sugarcane . This compound plays a crucial role in the chemical communication among these beetles, aiding in their aggregation and reproduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhynchophorol can be synthesized through various organic synthesis routes. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by reduction and dehydration steps to yield the desired product . The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, and reducing agents such as lithium aluminum hydride for the reduction step.

Industrial Production Methods

In industrial settings, rhynchophorol is often produced using controlled-release devices that incorporate inorganic matrices like zeolite or Na-magadiite . These matrices help in the prolonged release of the pheromone, making it effective for pest control over extended periods. The production process involves the adsorption of rhynchophorol onto these matrices, followed by encapsulation and packaging for field use.

Chemical Reactions Analysis

Types of Reactions

Rhynchophorol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert rhynchophorol to its saturated alcohol form.

    Substitution: Electrophilic substitution reactions can occur, especially in the presence of acidic sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic catalysts such as sulfuric acid or Lewis acids are employed.

Major Products Formed

    Oxidation: 6-methyl-2-heptenal or 6-methyl-2-heptanoic acid.

    Reduction: 6-methylheptan-4-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-6-methylhept-2-en-4-ol

InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+

InChI Key

RQAFKZOPSRTJDU-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(CC(C)C)O

Canonical SMILES

CC=CC(CC(C)C)O

Origin of Product

United States

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